N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide
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Overview
Description
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide is a complex organic compound that features a quinoline moiety, a furan ring, and a carboxamide group
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit antimicrobial, antiviral, or anticancer properties due to the presence of the quinoline and furan moieties, which are known for their biological activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The quinoline moiety is a common scaffold in many drugs, and the addition of the furan ring and carboxamide group may enhance its pharmacological properties.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or as a precursor for the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or via a substitution reaction.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The quinoline and furan moieties are then coupled using a suitable linker, such as a methyl group, through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an amine, such as methylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the hydroxy and carboxamide groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline or furan derivatives.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription, while the furan ring may interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Furan Derivatives: Compounds such as furanocoumarins, which have various biological activities.
Carboxamide Derivatives: Compounds like thalidomide, which has immunomodulatory effects.
Uniqueness
What sets N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide apart is the combination of these three functional groups in a single molecule, potentially leading to unique biological activities and applications that are not observed in simpler analogs.
Properties
IUPAC Name |
N-methyl-2-[(3-methylphenoxy)methyl]-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-16-6-5-7-18(12-16)30-15-22-20(10-11-29-22)24(28)26(2)14-17-13-23(27)25-21-9-4-3-8-19(17)21/h3-13H,14-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVFVNULZCCMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=C(C=CO2)C(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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